Methyl biotin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

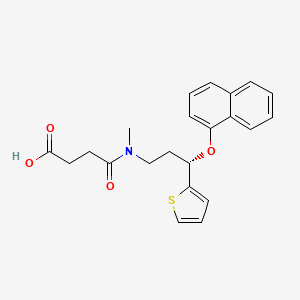

Methyl Biotin, also known as Biotin Methyl Ester (BME), is a derivative of biotin . Biotin, also known as vitamin B7 or vitamin H, is involved in a wide range of metabolic processes, primarily related to the utilization of fats, carbohydrates, and amino acids .

Synthesis Analysis

The biotin synthetic pathway can be divided into early and late segments. The early pathway involves the generation of the pimelate moiety, a 7-carbon α,ω-dicarboxylate, which contributes 7 of the 10 biotin carbon atoms . The late pathway involves the assembly of the fused rings of the cofactor . Methylation eliminates the charge of the free carboxyl group, and introduces a methyl group that mimics that of the canonical acetyl-thioester primer .Molecular Structure Analysis

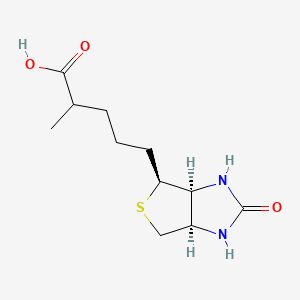

Biotin consists of a tetrahydroimidizalone ring fused with an organosulfur-containing tetrahydrothiophene ring that bears a valeric acid substituent .Chemical Reactions Analysis

Biotin must be covalently attached to its cognate enzyme proteins for function. This attachment is mediated by the formation of an amide linkage between the biotin carboxyl group and the ε-amino group of a specific lysine residue in the conserved biotin accepting domains of the apoenzymes .Aplicaciones Científicas De Investigación

Biotin is essential for the function of carboxylases involved in gluconeogenesis, fatty acid metabolism, and amino acid catabolism, playing a critical role in metabolic homeostasis (Pacheco‐Alvarez, Solórzano-Vargas, & del Río, 2002).

Biotin deficiency can lead to inherited biotin-responsive disorders, with severe metabolic and neurological consequences. These disorders highlight the importance of biotin in human health (Baumgartner & Suormala, 1999).

Apart from its catalytic role, biotin also influences gene expression in plants. It modulates the transcriptional and translational regulation of enzymes like methylcrotonyl-CoA carboxylase, demonstrating biotin's broader biological significance (Che, Weaver, Wurtele, & Nikolau, 2003).

Biotin is involved in the enzymatic reactions of carboxylases in various organisms, including Escherichia coli, highlighting its universal importance across different life forms (Guchhait, Polakis, Hollis, Fenselau, & Lane, 1974).

The biosynthesis of biotin involves complex pathways, with implications for understanding its role in cellular processes and potential applications in biotechnology (Lin, Hanson, & Cronan, 2010).

Mecanismo De Acción

Biotin is a covalently attached enzyme cofactor required for intermediary metabolism in all three domains of life. It is an essential cofactor of biotin-dependent enzymes including carboxylases, decarboxylases, and transcarboxylases, all of which participate in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism .

Análisis Bioquímico

Biochemical Properties

Methyl biotin acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . It interacts with essential carboxylation enzymes, including acetyl-CoA carboxylase (ACC), pyruvate carboxylase (PC), propionyl-CoA carboxylase (PCC), 3-methylcrotonyl-CoA carboxylase (MCC) and urea carboxylase (UC) .

Cellular Effects

This compound plays a crucial role in various physiological functions, including maintaining human metabolism, cytothesis, neurological health, relieving muscle pain, and preventing hair loss . It influences cell function by participating in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a coenzyme in carboxylation reactions. It participates in the methylation to malonyl-ACP methyl ester, followed by the fatty acid chain elongation cycle to form pimeloyl-ACP methyl ester .

Dosage Effects in Animal Models

While specific studies on this compound are limited, biotin supplementation in dairy cows has shown that improvements in milk yield are possible in high-producing cows .

Metabolic Pathways

This compound is involved in the biotin metabolic pathway. It starts with the methylation to malonyl-ACP methyl ester, followed by the fatty acid chain elongation cycle to form pimeloyl-ACP methyl ester .

Subcellular Localization

Proximity biotinylation has been used to map unannotated microproteins and alt-proteins to subcellular localizations .

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S/c1-6(10(14)15)3-2-4-8-9-7(5-17-8)12-11(16)13-9/h6-9H,2-5H2,1H3,(H,14,15)(H2,12,13,16)/t6?,7-,8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBSLIBPXCFHDN-UYXKVSBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC1C2C(CS1)NC(=O)N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858021 |

Source

|

| Record name | 2-Methyl-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415725-35-8 |

Source

|

| Record name | 2-Methyl-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

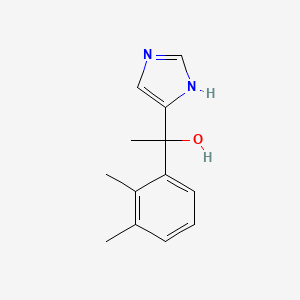

![N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine](/img/structure/B602276.png)